An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is structured to deliver not just data, but also the underlying scientific principles and field-proven experimental insights necessary for its effective application in research and development.
Introduction: The Strategic Importance of Orthogonally Protected Piperazines
(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid is a chiral, bifunctional scaffold of significant interest in drug discovery. Its rigid piperazine core can introduce favorable conformational constraints into peptide and small molecule structures, a critical aspect in optimizing biological activity and metabolic stability. The strategic placement of two distinct and orthogonally removable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—allows for selective chemical manipulation at two different sites of the molecule. This feature is invaluable in the synthesis of complex peptides, peptidomimetics, and combinatorial libraries. Understanding the fundamental physicochemical properties of this building block is paramount for its successful incorporation into synthetic workflows and for predicting the characteristics of the final compounds.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid is essential for its handling, reaction optimization, and for predicting its behavior in various experimental settings.
Molecular Structure and Identity
The foundational attributes of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈N₂O₆ | [1] |
| Molecular Weight | 452.50 g/mol | [1] |
| CAS Number | 209593-18-0 | [2] |
| Appearance | White to off-white solid | [3] |
| InChI Key | ZVHNNCSUTNWKFC-OAQYLSRUSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 |
Melting Point: An Indicator of Purity and Stability
The melting point is a critical parameter for assessing the purity of a solid compound. For (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, a predicted melting point is available, which serves as a useful, albeit preliminary, benchmark.
| Property | Value | Note |
| Melting Point | ~156 °C (Predicted) | This is a computationally predicted value and should be confirmed experimentally. For comparison, the related compound 1,4-Di-Boc-piperazine-2-carboxylic acid has an experimental melting point of 142-148 °C. |
Expert Insight: The relatively high melting point is indicative of a stable crystal lattice structure, which is common for compounds with both hydrogen bond donors (carboxylic acid) and acceptors, as well as rigid aromatic systems (Fmoc group).
Experimental Protocol: Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.
Methodology:
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Sample Preparation: A small amount of the crystalline (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
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The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
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Solubility Profile: A Key to Reaction and Formulation Success
The solubility of this compound is dictated by the interplay of its polar carboxylic acid group, the non-polar Boc and Fmoc protecting groups, and the piperazine core.
| Solvent | Solubility | Rationale and Expert Insight |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] The polar aprotic nature of DMSO effectively solvates both the polar and non-polar regions of the molecule. |
| N,N-Dimethylformamide (DMF) | Soluble | [3] Similar to DMSO, DMF is a polar aprotic solvent widely used in peptide synthesis and is an excellent solvent for this compound. |
| Water | Insoluble | The large, hydrophobic Fmoc and Boc groups dominate the molecule's character, leading to poor solubility in water.[2] |
| Methanol, Ethanol | Sparingly Soluble to Soluble | The polarity of these protic solvents allows for some interaction with the carboxylic acid, but the large non-polar groups limit high solubility. |
| Dichloromethane (DCM) | Sparingly Soluble | While DCM can dissolve some protected amino acids, the presence of the polar carboxylic acid group in this compound limits its solubility. |
Trustworthiness: The solubility profile underscores the importance of solvent selection in synthetic protocols. For instance, in peptide coupling reactions, DMF or DMSO would be the solvents of choice to ensure complete dissolution of the reactants.
Experimental Protocol: Semi-Quantitative Solubility Determination
Principle: This protocol provides a systematic approach to estimate the solubility of the compound in various solvents, which is crucial for selecting appropriate reaction and purification conditions.
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, acetonitrile, ethyl acetate, DCM, DMF, DMSO).
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Sample Preparation: Accurately weigh 1 mg of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid into separate small, clear vials for each solvent.
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Titration and Observation:
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To each vial, add the respective solvent in 100 µL increments.
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After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.
-
Record the volume of solvent required to fully dissolve the compound.
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-
Data Interpretation: The solubility can be qualitatively categorized as:
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Very Soluble: < 1 mL
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Freely Soluble: 1 - 10 mL
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Soluble: 10 - 30 mL
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Sparingly Soluble: 30 - 100 mL
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Slightly Soluble: 100 - 1000 mL
-
Very Slightly Soluble: 1000 - 10,000 mL
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Insoluble: > 10,000 mL
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Acidity Constant (pKa): Predicting Ionization State
The pKa value is essential for understanding the ionization state of the carboxylic acid group at a given pH. This, in turn, influences its reactivity, solubility, and interactions with other molecules.
| Property | Value | Rationale and Expert Insight |
| pKa (Carboxylic Acid) | ~3.68 (Predicted) | [3] This predicted value is in the expected range for a carboxylic acid. The electron-withdrawing effects of the adjacent nitrogen atoms in the piperazine ring may slightly increase its acidity compared to a simple alkyl carboxylic acid. |
Expertise & Experience: The pKa value indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form. This is a critical consideration for designing biological assays and for purification strategies such as ion-exchange chromatography.
Experimental Protocol: pKa Determination by Titration
Principle: The pKa of the carboxylic acid can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
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Solution Preparation: Prepare a solution of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50:50 methanol:water) to ensure solubility.
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Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra of this compound are expected to be complex due to the presence of multiple, distinct proton and carbon environments, and potential conformational isomers.[4][5]
Expected ¹H NMR Features:
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Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons.
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Piperazine Ring: A series of complex multiplets in the 2.5-4.5 ppm region corresponding to the non-equivalent methylene and methine protons.
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Fmoc Group: A series of aromatic protons in the 7.2-7.8 ppm region, and the characteristic CH and CH₂ protons of the fluorenylmethoxy group.
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Carboxylic Acid: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
Expert Insight: Temperature-dependent NMR studies on similar N-acylated piperazines have shown the presence of conformational isomers (rotamers) due to restricted rotation around the amide bonds.[6] This can lead to a doubling of some signals in the NMR spectrum at room temperature.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 (broad) | Carboxylic Acid | O-H stretch |
| ~1740 | Carbonyl (Fmoc) | C=O stretch |
| ~1690 | Carbonyl (Boc & COOH) | C=O stretch |
| ~1600, ~1480 | Aromatic Ring (Fmoc) | C=C stretch |
| ~1250, ~1160 | C-O stretch |
Trustworthiness: The presence of these characteristic absorption bands provides strong evidence for the integrity of the molecule's structure, including the presence of both protecting groups and the carboxylic acid.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrometric Data:
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Molecular Ion Peak: [M+H]⁺ at m/z 453.20, [M+Na]⁺ at m/z 475.18.
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Key Fragmentation Pathways:
Sources
- 1. scbt.com [scbt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chembk.com [chembk.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
